![molecular formula C18H26N4O3 B2685163 1-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile CAS No. 2223998-58-9](/img/structure/B2685163.png)
1-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile
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Description
The compound is an organic molecule that contains a diazaspiro[4.4]nonane ring system, which is a type of spirocyclic compound (a compound with two or more rings that share a single atom). Spirocyclic compounds are often found in pharmaceuticals and natural products .
Molecular Structure Analysis
The InChI codes provided for similar compounds can give us some insight into the molecular structure of the compound. InChI, or International Chemical Identifier, is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
Based on similar compounds, we can infer that the compound is likely a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density would depend on the exact structure of the compound .Safety And Hazards
properties
IUPAC Name |
1-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-17(2)7-5-10-21(13(17)12-19)14(23)6-11-22-15(24)18(20-16(22)25)8-3-4-9-18/h13H,3-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXAYSLRXYYQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)CCN2C(=O)C3(CCCC3)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoyl)-3,3-dimethylpiperidine-2-carbonitrile |
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